AGL-2263

Übersicht

Beschreibung

AGL-2263 ist ein zellgängiges, Benzoxazolon-haltiges Bioisoster von Tyrphostin AG 538. Es wirkt als potenter, substrat-kompetitiver, aber nicht ATP-kompetitiver Inhibitor des Insulinrezeptors und des Insulin-ähnlichen Wachstumsfaktors 1-Rezeptors . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um den Insulinsignalweg und seine Auswirkungen auf verschiedene biologische Prozesse zu untersuchen.

2. Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsstoffenDie Reaktionsbedingungen beinhalten oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperaturkontrollen, um die gewünschte Produktausbeute und -reinheit zu gewährleisten .

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Syntheserouten mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen, um eine hohe Reinheit und Ausbeute zu erzielen.

Wissenschaftliche Forschungsanwendungen

AGL-2263 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die chemischen Eigenschaften und die Reaktivität von Benzoxazolonderivaten zu untersuchen.

Biologie: this compound wird in der Forschung eingesetzt, um den Insulinsignalweg und seine Rolle in zellulären Prozessen zu verstehen.

Medizin: Die Verbindung wird verwendet, um potenzielle therapeutische Ziele für Krankheiten im Zusammenhang mit der Insulinsignalisierung wie Diabetes und Krebs zu untersuchen.

Industrie: This compound kann bei der Entwicklung neuer Pharmazeutika und diagnostischer Werkzeuge eingesetzt werden.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Insulinrezeptor und den Insulin-ähnlichen Wachstumsfaktors 1-Rezeptor hemmt. Es wirkt als substrat-kompetitiver Inhibitor, d. h. es konkurriert mit dem natürlichen Substrat um die Bindung an den Rezeptor. Diese Hemmung verhindert die Phosphorylierung nachgeschalteter Signalmoleküle wie AKT und ERK1/2, wodurch der Insulinsignalweg moduliert wird .

Wirkmechanismus

Target of Action

AGL-2263 primarily targets the Insulin Receptor (IR) and the Insulin-like Growth Factor (IGF) receptor . These receptors play crucial roles in regulating cellular growth, metabolism, and survival.

Mode of Action

This compound acts as a substrate-competitive inhibitor of the IR and IGF-IR .

Biochemical Pathways

Upon inhibition of IR and IGF-IR by this compound, the downstream signaling pathways are affected. Specifically, it has been shown to prevent IGF-1-induced cellular IGF-IR autophosphorylation . This inhibition disrupts the activation of key signaling molecules such as AKT and ERK1/2 , which are involved in cell survival and proliferation.

Pharmacokinetics

It is known that the compound is cell-permeable , suggesting it can readily cross cell membranes to exert its effects.

Result of Action

The inhibition of IR and IGF-IR by this compound leads to a decrease in the phosphorylation of downstream signaling molecules like AKT and ERK1/2 . This can result in reduced cell proliferation and survival, as these pathways are critical for these processes. In fact, this compound has been shown to effectively block the formation of colonies in soft agar by breast and prostate cancer cells .

Vorbereitungsmethoden

The synthesis of AGL-2263 involves several steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Analyse Chemischer Reaktionen

AGL-2263 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid umfassen.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat auftreten.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dimethylsulfoxid (DMSO) und spezifische Temperatur- und pH-Kontrollen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .

Vergleich Mit ähnlichen Verbindungen

AGL-2263 ist einzigartig in seiner Fähigkeit, sowohl den Insulinrezeptor als auch den Insulin-ähnlichen Wachstumsfaktors 1-Rezeptor zu hemmen, ohne mit ATP zu konkurrieren. Ähnliche Verbindungen umfassen:

AG 1024: Ein weiterer Inhibitor des Insulinrezeptors, aber er konkurriert auch mit ATP.

Hypericin: Eine Verbindung, die bekanntermaßen den Insulinrezeptor hemmt und den Insulinsignalweg beeinflusst.

Eigenschaften

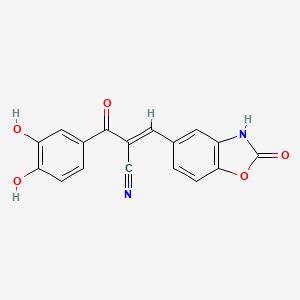

IUPAC Name |

(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGRBTCJEYEDIY-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.